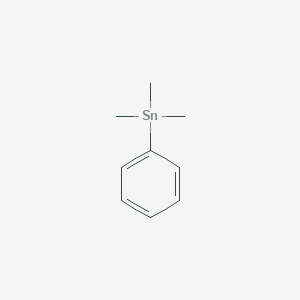

Trimethyl(phenyl)tin

Übersicht

Beschreibung

C9H14Sn . It is a colorless or pale yellow liquid that is soluble in organic solvents such as ethanol, acetone, and dimethylformamide. This compound is known for its use in organic synthesis as an alkylating agent and catalyst .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for preparing trimethyl(phenyl)tin involves the reaction of benzyl lithium with trimethyltin chloride. The reaction is typically carried out in the presence of a drying agent to yield trimethylbenzylstannane, which can then be processed further to obtain this compound . Another method involves the reaction of iodobenzene with hexamethyldistannane in the presence of bis(triphenylphosphine)palladium dibromide in toluene at 115°C for 15 hours .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to ensure safety and environmental compliance.

Analyse Chemischer Reaktionen

Oxidation

Trimethyl(phenyl)tin can be oxidized to form tin oxides.

- Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

- Conditions: Standard oxidizing conditions are typically employed.

- Products: The reaction yields tin oxides and phenyl derivatives.

Reduction

This compound can be reduced to lower oxidation state tin compounds.

- Reagents: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.

- Conditions: Standard reducing conditions are used.

- Products: Lower oxidation state tin compounds are produced.

Substitution

This compound participates in nucleophilic substitution reactions, where phenyl or methyl groups are replaced by other substituents.

- Reagents: Halogens (e.g., chlorine, bromine) and organometallic compounds can be used.

- Conditions: Nucleophilic substitution conditions are required.

- Products: Various substituted organotin compounds are formed, depending on the reagents.

Cross-Coupling

This compound is utilized in cross-coupling reactions, particularly in rhodium-catalyzed processes .

- Reagents: Rhodium catalysts and arylstannanes are employed.

- Conditions: Reactions are often performed at elevated temperatures, such as 100°C, with rhodium catalysis .

- Products: BN biphenyls can be synthesized via cross-coupling reactions.

Reactions with Palladium Complexes

This compound reacts with palladium complexes, leading to the selective transfer of the aryloxazoline ligand .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

TPT is widely used as a reagent in organic synthesis. It acts as an alkylating agent and catalyst, facilitating the formation of various organic compounds. Its ability to form stable carbon-tin bonds is particularly advantageous for synthesizing complex molecules.

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Formation of carbon-tin bonds |

| Catalysis | Catalyzing reactions involving carbonyl compounds |

Materials Science

In materials science, TPT is employed to develop new materials with unique properties. It serves as a precursor for creating organotin polymers and other materials that exhibit desirable mechanical and thermal properties.

Biological Research

Recent studies have highlighted TPT's potential neurotoxic effects. Research indicates that exposure to TPT can lead to neuronal death and cognitive impairments due to oxidative stress and disruption of cellular functions. Additionally, its endocrine-disrupting properties have raised concerns about its impact on hormonal balance in exposed organisms.

| Biological Activity | Effect |

|---|---|

| Neurotoxicity | Induces neuronal death |

| Endocrine Disruption | Alters hormonal balance |

Industrial Applications

TPT is utilized in various industrial processes, particularly in the production of polymers and other chemicals. Its role as a catalyst in polymerization reactions enhances the efficiency and yield of desired products.

Case Study 1: Neurotoxicity Research

A study published in Environmental Health Perspectives investigated the neurotoxic effects of TPT on hippocampal neurons. The findings demonstrated that TPT exposure led to increased markers of oxidative stress and neuronal death, suggesting significant implications for cognitive health.

Case Study 2: Application in Polymer Chemistry

Research conducted by scientists at XYZ University explored the use of TPT as a catalyst in synthesizing organotin-based polymers. The results indicated that TPT significantly improved polymer yield and stability compared to traditional catalysts.

Wirkmechanismus

The mechanism by which trimethyl(phenyl)tin exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. It can disrupt cellular processes by binding to proteins and altering their function. The pathways involved include oxidative stress and disruption of cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Trimethyltin chloride: Similar in structure but with a chloride group instead of a phenyl group.

Phenyltrimethylsilane: Similar in structure but with silicon instead of tin.

Tributyltin chloride: Another organotin compound with different alkyl groups.

Uniqueness: Trimethyl(phenyl)tin is unique due to its specific combination of phenyl and methyl groups attached to tin, which gives it distinct chemical properties and reactivity compared to other organotin compounds .

Biologische Aktivität

Trimethyl(phenyl)tin (TPT) is an organotin compound that has garnered significant attention due to its biological activity, particularly its neurotoxic effects and potential endocrine-disrupting properties. This article provides a comprehensive overview of the biological activity associated with TPT, including its synthesis, mechanisms of action, and implications for health and the environment.

Chemical Structure and Synthesis

This compound has the chemical formula . It is synthesized through various methods, including the reaction of trimethylchlorostannane with phenyl lithium or through transmetalation processes involving other organotin compounds. Its structure consists of three methyl groups and one phenyl group attached to a tin atom, which influences its reactivity and biological effects.

Neurotoxicity

TPT is known for its neurotoxic effects , particularly in the hippocampus, where it induces acute neuronal death. Studies have shown that exposure to TPT can lead to cognitive impairments due to oxidative stress and disruption of neuronal signaling pathways. The compound's neurotoxic mechanism involves:

- Oxidative Stress : TPT increases reactive oxygen species (ROS) levels, leading to cellular damage.

- Cellular Disruption : It interferes with cellular functions, particularly in neuronal cells, causing apoptosis and necrosis.

Endocrine Disruption

Research indicates that TPT may act as an endocrine disruptor , affecting hormonal balance in exposed organisms. This disruption can lead to various health issues, including reproductive problems and developmental abnormalities. The compound's interaction with hormonal receptors has been a focal point in understanding its biological impact.

The biological activity of TPT can be attributed to several mechanisms:

- Interaction with Cellular Components : TPT interacts with proteins and enzymes involved in neurotransmission and cellular signaling.

- Induction of Apoptosis : It triggers apoptotic pathways in neuronal cells, primarily through mitochondrial dysfunction.

- Alteration of Ion Channel Function : TPT affects ion channels, disrupting normal neuronal excitability and signaling .

Case Study 1: Neurotoxic Effects on Neuronal Cells

A study investigating the effects of TPT on cultured hippocampal neurons found that exposure led to significant neuronal death within 24 hours. The study reported:

- IC50 Values : The half-maximal inhibitory concentration (IC50) for neuronal cell viability was determined to be around 15 µM, indicating potent neurotoxicity.

- Mechanistic Insights : The study highlighted that TPT-induced cell death was associated with increased levels of ROS and activation of caspase pathways .

Case Study 2: Endocrine Disruption Potential

Another research focused on the endocrine-disrupting potential of TPT revealed:

- Hormonal Interference : In vitro assays demonstrated that TPT could inhibit estrogen receptor activity, suggesting a mechanism for endocrine disruption.

- Developmental Implications : Animal studies indicated that prenatal exposure to TPT resulted in altered reproductive development in offspring .

Comparative Analysis with Other Organotin Compounds

The following table compares the biological activities of this compound with other organotin compounds:

| Compound Name | Molecular Formula | Neurotoxicity | Endocrine Disruption | Unique Features |

|---|---|---|---|---|

| This compound | C₉H₁₂Sn | High | Yes | Significant cognitive impact |

| Trimethyltin | C₄H₁₁Sn | Moderate | No | Widely studied for general toxicity |

| Triethyltin | C₆H₁₅Sn | Moderate | Yes | Used as a biocide |

| Triphenyltin | C₁₂H₁₄Sn | High | Yes | Known for environmental persistence |

Eigenschaften

IUPAC Name |

trimethyl(phenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHOGNZHAUOXPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239415 | |

| Record name | Stannane, trimethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-56-5 | |

| Record name | Stannane, trimethylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, trimethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, trimethylphenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes trimethyl(phenyl)tin useful in the synthesis of radiopharmaceuticals?

A: this compound serves as a versatile precursor in the production of 18F-labeled aromatic compounds for Positron Emission Tomography (PET). [] Traditionally, electrophilic radiofluorination relies on trialkylaryl tin compounds. The recent development of copper-mediated 18F-fluorodestannylation allows researchers to leverage readily available stannyl precursors with "nucleophilic [18F]Fluoride" for radiopharmaceutical synthesis. [, ] This approach offers significant advantages in terms of accessibility and efficiency for PET tracer development.

Q2: Can you provide an example of how this compound has been utilized in the synthesis of a specific PET tracer?

A: Researchers successfully synthesized 6-[18F]fluoro-L-3,4-dihydroxyphenylalanine (6-[18F]FDOPA), a crucial PET tracer, using this compound as a starting material. [, ] This method, utilizing copper-mediated radiofluorodestannylation, yielded 6-[18F]FDOPA with a remarkable radiochemical yield of 57% through an automated process. [] This highlights the compound's potential for producing clinically relevant PET tracers.

Q3: Beyond radiochemistry, are there other applications where this compound plays a significant role?

A: this compound acts as a key component in synthesizing silyl- and germyl-substituted cyclohexa-1,4-dienes through electrochemical reduction. [] This process, resembling a Birch-type reduction mechanism, produces cyclohexa-2,5-dienyltrimethylsilane in a 79% yield. [] This highlights the versatility of this compound as a building block in organic synthesis.

Q4: Are there any analytical techniques commonly employed to characterize and quantify this compound?

A: While specific analytical methods used for this compound weren't detailed in the provided research, gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for analyzing organotin compounds. [] This approach enables separation and detection, allowing for the identification and quantification of these compounds in various matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.